2-Methoxy-4-(piperidin-1-yl)aniline CAS number 1340334-65-7
2-Methoxy-4-(piperidin-1-yl)aniline CAS number 1340334-65-7
An In-Depth Technical Guide to 2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7)
Authored by: A Senior Application Scientist
This document provides a comprehensive technical overview of 2-Methoxy-4-(piperidin-1-yl)aniline, a key chemical intermediate for professionals in pharmaceutical research and development. We will delve into its chemical properties, a validated synthesis protocol, analytical characterization methods, and its significant role as a scaffold in modern medicinal chemistry.
Core Compound Identity and Physicochemical Profile
2-Methoxy-4-(piperidin-1-yl)aniline is a substituted aniline derivative featuring a piperidine ring. This bifunctional nature—a nucleophilic aromatic amine and a saturated heterocyclic amine—makes it a versatile building block for creating more complex molecules, particularly within the domain of small molecule inhibitors.[1][2] Its identity is defined by the Chemical Abstracts Service (CAS) number 1340334-65-7.
Table 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
| CAS Number | 1340334-65-7 | [1][3][4][5] |
| IUPAC Name | 2-methoxy-4-(piperidin-1-yl)aniline | [1] |
| Synonym(s) | 2-methoxy-4-(1-piperidinyl)aniline | [3][4] |
| Molecular Formula | C₁₂H₁₈N₂O | [1][3][5] |
| Molecular Weight | 206.29 g/mol | [1][3][4] |
| Appearance | Solid | [1] |
| Melting Point | 60 to 62°C | [1] |
| Purity | Typically ≥97% | [3][4] |
| Storage | Recommended at -20°C | [3][4] |
| Canonical SMILES | COC1=CC(N2CCCCC2)=CC=C1N | [1] |
| InChI Key | NAMDFHPYOLDNDF-UHFFFAOYSA-N | [1][3][4] |
Synthesis and Purification: A Validated Protocol
The synthesis of 2-Methoxy-4-(piperidin-1-yl)aniline is typically achieved through a two-step process involving a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction. This approach is efficient and leverages readily available starting materials.
Rationale Behind the Synthetic Strategy:
The strategy begins with a nitro-activated aromatic ring. The electron-withdrawing nature of the nitro group facilitates the displacement of a good leaving group (like fluorine) by a nucleophile (piperidine). The subsequent reduction of the nitro group to a primary amine is a standard and high-yielding transformation, unmasking the aniline functionality required for further derivatization.
Experimental Workflow Diagram
Caption: Synthetic pathway for 2-Methoxy-4-(piperidin-1-yl)aniline.
Step-by-Step Synthesis Protocol:
Step 1: Synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidine
-
To a solution of 1-fluoro-2-methoxy-4-nitrobenzene in a suitable solvent like Dimethylformamide (DMF), add piperidine (1.05 equivalents) and a base such as potassium carbonate (K₂CO₃, 1.2 equivalents).
-
Heat the reaction mixture, for instance, to 80°C, and stir for several hours until the starting material is consumed (monitor by TLC or LC-MS). A similar reaction is complete in 15 hours.[6]
-
After cooling, add water to the mixture to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum to yield 1-(3-methoxy-4-nitrophenyl)piperidine.
Step 2: Synthesis of 2-Methoxy-4-(piperidin-1-yl)aniline
-
Dissolve the 1-(3-methoxy-4-nitrophenyl)piperidine intermediate in a solvent such as ethanol (EtOH).
-
Add a catalyst, typically 10% palladium on carbon (Pd/C).
-
Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.[6]
-
Monitor the reaction until completion. The reaction is often complete within 8 hours.[6]
-
Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-Methoxy-4-(piperidin-1-yl)aniline.
Purification:
The final product can be purified by standard laboratory techniques. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often sufficient. For higher purity, column chromatography on silica gel may be employed.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic and chromatographic methods provides a self-validating system for characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should display characteristic signals for the aromatic protons (typically in the 6.0-7.0 ppm region), a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and multiplets for the piperidine ring protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Expected signals include those for the aromatic carbons, the methoxy carbon (around 55 ppm), and the distinct carbons of the piperidine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent protonated molecular ion peak [M+H]⁺ at m/z 207.3.
-
Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretches for aromatic and aliphatic groups, and a strong C-O stretch for the methoxy ether group.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method to assess the purity of aniline derivatives.[7][8] A typical method would use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile.[8]
Applications in Medicinal Chemistry and Drug Discovery
While 2-Methoxy-4-(piperidin-1-yl)aniline is primarily a research chemical, its structural motifs are of high value in drug development. The piperidine ring is a cornerstone fragment in the pharmaceutical industry, and the substituted aniline scaffold is crucial for designing kinase inhibitors.[2][9]
Role as a Kinase Inhibitor Scaffold:
This compound serves as a key intermediate for the synthesis of targeted therapeutics. The primary amine of the aniline moiety is strategically positioned to form critical hydrogen bonds with the "hinge region" of a kinase's ATP-binding pocket, a common interaction for many kinase inhibitors.[9] The piperidine group provides a vector for introducing further substitutions to enhance potency, selectivity, and pharmacokinetic properties.[9]
A closely related analogue, 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline, is a documented intermediate in the synthesis of ASP3026, a potent Anaplastic Lymphoma Kinase (ALK) inhibitor for cancer therapy.[10] This highlights the direct applicability of the 2-methoxy-4-(substituted-amino)aniline core in developing clinically relevant molecules.
Conceptual Application Workflow
Caption: Role of the scaffold in kinase inhibitor drug discovery.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed. Based on available Safety Data Sheets (SDS), 2-Methoxy-4-(piperidin-1-yl)aniline presents several hazards.
Table 2: GHS Hazard Information
| Hazard Statement | Code | Description | Source(s) |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. | [1][11] |
| Skin Irritation | H315 | Causes skin irritation. | [1][11] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1][11] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | [1][11] |
Handling:
-
Use only in a well-ventilated area or under a chemical fume hood.[12][13]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11]
-
Avoid breathing dust, fumes, or vapors.[12]
-
Wash hands thoroughly after handling.[13]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]
-
For long-term stability, storage at -20°C is recommended.[3][4]
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
2-Methoxy-4-(piperidin-1-yl)aniline (CAS: 1340334-65-7) is a well-defined chemical compound with significant potential as a building block in drug discovery and development. Its straightforward synthesis, combined with the proven value of its aniline and piperidine moieties, makes it an attractive scaffold for medicinal chemists, particularly those focused on the development of novel kinase inhibitors. Proper handling and characterization are essential for its effective and safe use in a research setting.
References
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- 2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline | 761440-75-9. (2025, July 16). ChemicalBook.
- SAFETY DATA SHEET - 4-Piperidinoaniline. (2025, December 20). Fisher Scientific.
- 2-Methoxy-4-(piperidin-1-yl)aniline. (n.d.). MilliporeSigma.
- Safety Data Sheet - 3-Methoxy-4-(pyrrolidin-1-yl)aniline dihydrochloride. (2024, December 19). CymitQuimica.
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- 2-Methoxy-4-(piperidin-1-yl)aniline | 1340334-65-7. (n.d.). Sigma-Aldrich.
- 1,3,5-triazine-2,4-diamine (ASP3026), a Potent and Selective Anaplastic Lymphoma Kinase (ALK) Inhibitor. (2018, March 1). J-Stage.
- 2-Methoxy-4-[(4-nitrophenyl)azo]aniline. (2018, February 16). SIELC Technologies.
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica-Drug Research.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
- 1340334-65-7|2-Methoxy-4-(piperidin-1-yl)aniline. (n.d.). BLDpharm.
- The Versatility of 4-(Piperidin-4-yl)aniline: A Scaffold for Modern Medicinal Chemistry. (2025). Benchchem.
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